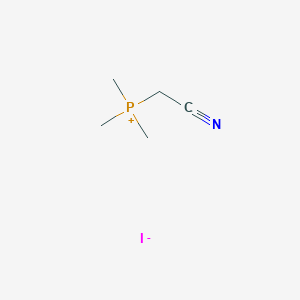

(Cyanomethyl)trimethylphosphanium iodide

Description

BenchChem offers high-quality (Cyanomethyl)trimethylphosphanium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyanomethyl)trimethylphosphanium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyanomethyl(trimethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIMHJFVOMBCFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CC#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11INP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441120 | |

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42843-99-2 | |

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Cyanomethyl)trimethylphosphanium iodide chemical structure

Structure, Synthesis, and Reactivity Profile

Executive Technical Summary

(Cyanomethyl)trimethylphosphanium iodide (CAS: 42843-99-2) is a specialized organophosphorus salt utilized primarily as a precursor for Wittig olefination and as a dual-mode alkylating reagent in organic synthesis. Structurally, it consists of a quaternary phosphorus cation bearing three methyl groups and one cyanomethyl moiety, balanced by an iodide counterion.

Its utility in drug development stems from its ability to introduce the acrylonitrile motif (

| Property | Data |

| IUPAC Name | (Cyanomethyl)(trimethyl)phosphanium iodide |

| CAS Number | 42843-99-2 |

| Formula | |

| Molecular Weight | 243.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMSO, Acetonitrile); sparingly soluble in non-polar solvents. |

| Melting Point | 212–216 °C (Decomposes) |

Structural Analysis & Physiochemical Properties

The reactivity of (cyanomethyl)trimethylphosphanium iodide is dictated by the electron-withdrawing nature of the nitrile group (

-

Acidity of

-Protons: The cationic phosphorus center ( -

Steric Profile: Unlike triphenylphosphonium analogs, the trimethyl groups provide minimal steric hindrance. This results in higher nucleophilicity of the resulting ylide but generally lower stereoselectivity (

ratios) compared to bulkier analogs, unless specific conditions are employed. -

Counterion Effect: The iodide ion (

) is a soft nucleophile. While generally stable, it can participate in equilibrium processes or act as a leaving group in specific substitution reactions.

Synthetic Protocol: Preparation of the Salt

Objective: Synthesis of (Cyanomethyl)trimethylphosphanium iodide from trimethylphosphine and iodoacetonitrile.

Reagents & Equipment

-

Trimethylphosphine (

): 1.0 M solution in THF (Pyrophoric/Toxic – Handle in Glovebox or Schlenk line). -

Iodoacetonitrile (

): High purity (Toxic/Lachrymator). -

Solvent: Anhydrous Toluene or THF.

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with

. -

Solvent Charge: Add anhydrous Toluene (50 mL) to the flask.

-

Reagent Addition (Electrophile): Add Iodoacetonitrile (10 mmol, 1.67 g) via syringe. Cool the solution to 0°C using an ice bath.

-

Reagent Addition (Nucleophile): Slowly add Trimethylphosphine (10 mmol, 10 mL of 1.0 M solution) dropwise over 15 minutes.

-

Note: The reaction is exothermic. A white precipitate should begin to form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Isolation: Filter the white solid under an inert atmosphere (or rapid filtration in air if humidity is low).

-

Purification: Wash the filter cake with cold diethyl ether (

mL) to remove unreacted precursors. -

Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the target salt.

Validation Criteria

-

NMR (DMSO-

-

NMR: Single peak typically observed around

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the preparation of (Cyanomethyl)trimethylphosphanium iodide via Sn2 reaction.

Reactivity Profile: The Wittig-Acrylonitrile Nexus

The primary application of this salt in drug discovery is the synthesis of

Mechanism of Action

-

Deprotonation: A base (e.g., NaH or KOtBu) removes an acidic proton from the

-carbon, generating the phosphorus ylide. -

Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of an aldehyde/ketone.

-

Oxaphosphetane Formation: A four-membered ring intermediate forms.[1][2]

-

Elimination: The strong P=O bond formation drives the collapse of the ring, releasing trimethylphosphine oxide and the alkene.

Stereoselectivity: Due to the electron-withdrawing nitrile group, the ylide is "stabilized."[1] Stabilized ylides typically favor the formation of the (E)-alkene isomer, although the small trimethyl group on phosphorus may erode this selectivity compared to triphenyl analogs.

Wittig Reaction Pathway Diagram

Figure 2: Mechanistic pathway for the Wittig olefination converting aldehydes to acrylonitriles.

Advanced Application: The Zaragoza Homologation

Beyond standard Wittig chemistry, this reagent is used in "dual mode" reactions for the conversion of alcohols to nitriles with a two-carbon homologation (Zaragoza, 2002).

-

Concept: The phosphonium salt acts as an activator for the alcohol (similar to Mitsunobu chemistry) and provides the cyanide source.

-

Reaction:

(via intermediate rearrangement/hydrolysis). -

Utility: Allows for the direct synthesis of homologous nitriles from alcohols without converting to halides first.[3]

Safety & Handling Protocols

Hazard Class: Acute Toxin, Irritant.

-

Precursor Toxicity:

-

Trimethylphosphine: Pyrophoric and neurotoxic. Must be handled under inert gas.

-

Iodoacetonitrile: Fatal if swallowed/inhaled. Alkylating agent. Use double-gloving (Nitrile/Laminate) and work in a certified fume hood.

-

-

Salt Handling: While the salt is less volatile than its precursors, it is an organophosphorus iodide. Avoid dust inhalation.

-

Waste Disposal: Quench unreacted phosphines with bleach (sodium hypochlorite) to oxidize P(III) to P(V) before disposal. Segregate halogenated organic waste.

References

-

Zaragoza, F. (2002).[3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." Journal of Organic Chemistry, 67(14), 4963–4964.[4]

-

Sigma-Aldrich. (n.d.). "(Cyanomethyl)trimethylammonium iodide Safety Data Sheet." (Note: Analogous cation structure for safety classification).

- Wittig, G., & Schöllkopf, U. (1954). "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I." Chemische Berichte, 87(9), 1318-1330.

-

Biosynth. (2023).[5] "(Cyanomethyl)(trimethyl)phosphonium iodide Product Data."

- Anders, E., & Gaessler, W. (1987). "Phosphonium ylides: reactivity and structure." The Chemistry of Organophosphorus Compounds.

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy (Cyanomethyl)trimethylphosphanium iodide | 42843-99-2 [smolecule.com]

(Cyanomethyl)trimethylphosphanium iodide CAS number 42843-99-2

This guide provides an in-depth technical analysis of (Cyanomethyl)trimethylphosphonium iodide (CAS 42843-99-2), a specialized organophosphorus reagent. It is structured to facilitate immediate application in high-level organic synthesis, specifically focusing on its advantages over triphenylphosphine analogs and its unique "dual-mode" reactivity known as the Zaragoza sequence.

The Zaragoza Reagent: Homologation & Olefination Architect

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

(Cyanomethyl)trimethylphosphonium iodide is a quaternary phosphonium salt. Unlike its ubiquitous cousin, (cyanomethyl)triphenylphosphonium chloride, this reagent utilizes a trimethyl cation core. This structural difference confers distinct solubility properties to the reaction by-products, addressing a major bottleneck in process chemistry: purification.

| Property | Data |

| CAS Number | 42843-99-2 |

| IUPAC Name | (Cyanomethyl)trimethylphosphanium iodide |

| Common Name | Zaragoza Reagent |

| Formula | |

| Molecular Weight | 243.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in THF, Toluene |

| Melting Point | >200°C (decomposition) |

| Hygroscopicity | Hygroscopic; store under inert atmosphere |

| Light Sensitivity | Sensitive to light (iodide oxidation); store in amber vials |

Strategic Advantages: The "Trimethyl" Divergence

In advanced drug development, the choice between trimethyl (PMe₃) and triphenyl (PPh₃) ligands is not trivial. It is a decision that impacts atom economy and downstream processing.

The Solubility Paradox (Green Chemistry)

The primary byproduct of Wittig-type reactions is the phosphine oxide.

-

Triphenylphosphine oxide (TPPO): Lipophilic. Co-elutes with organic products during chromatography. Difficult to crystallize out completely.

-

Trimethylphosphine oxide (TMPO): Highly water-soluble.[1]

-

Operational Impact: Reactions using CAS 42843-99-2 allow for the removal of the phosphorus by-product via a simple aqueous wash. This eliminates the need for difficult chromatographic separations of the oxide, making it superior for scale-up operations.

-

Steric & Electronic Profile

-

Nucleophilicity: The trimethyl-derived ylide is less sterically hindered than the triphenyl variant, potentially increasing reaction rates with bulky electrophiles.

-

Acidity: The

-protons in the cyanomethyl group are sufficiently acidic (

Mechanistic Principles

Mode A: The Zaragoza Homologation (Alcohol Nitrile)

This is the reagent's "claim to fame." Discovered by Florencio Zaragoza (Novo Nordisk), this protocol allows for the direct conversion of alcohols to nitriles with a two-carbon homologation (adding a

Mechanism: The reagent exhibits a "dual mode of action":[2][4][3][5]

-

Activation: It likely facilitates the conversion of the alcohol functionality into an activated leaving group (or transient alkyl iodide via the iodide counterion).

-

Alkylation: The ylide species attacks the activated alkyl group.

-

Hydrolysis: The intermediate C-alkylated phosphonium salt is hydrolyzed to release the nitrile and trimethylphosphine oxide.

Caption: The Zaragoza sequence converting primary alcohols to nitriles via a C-alkylated phosphonium intermediate.[2]

Mode B: Wittig Olefination (Aldehyde Unsaturated Nitrile)

Standard deprotonation yields the ylide, which reacts with aldehydes to form

Stereoselectivity: Cyanomethyl ylides are "stabilized ylides" (by the electron-withdrawing CN group).

-

Outcome: Predominantly E-alkenes (trans), though the smaller trimethyl group may reduce E/Z selectivity compared to bulky triphenyl analogs.

Experimental Protocols

Protocol A: Synthesis of the Reagent (In-House Preparation)

If commercial stock is unavailable or degraded.

Safety Warning: Trimethylphosphine (

-

Setup: Flame-dried Schlenk flask under Argon.

-

Solvent: Anhydrous Toluene or Benzene (0.5 M concentration relative to phosphine).

-

Addition:

-

Charge flask with Trimethylphosphine (1.0 equiv).

-

Cool to 0°C.

-

Dropwise addition of Iodoacetonitrile (1.05 equiv). Caution: Iodoacetonitrile is a lachrymator and highly toxic.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours. The salt will precipitate as a white solid.

-

Isolation: Filter under inert atmosphere. Wash with cold toluene and anhydrous ether.

-

Drying: Vacuum dry. Store in amber vial under Argon.

Protocol B: The Zaragoza Homologation (Alcohol to Nitrile)

Reference: J. Org.[2][3] Chem. 2002, 67, 4963-4964.[2][3]

Scope: Primary alcohols (benzylic, allylic, aliphatic without

-

Mixture: Combine the Alcohol (1.0 mmol) and (Cyanomethyl)trimethylphosphonium iodide (2.0–3.0 mmol) in a pressure tube or sealed flask.

-

Solvent: DIPEA (Diisopropylethylamine) or a mix of Toluene/DIPEA.

-

Heating: Heat to 100–120°C for 12–24 hours.

-

Note: The high temperature is required for the alkylation/hydrolysis sequence.

-

-

Hydrolysis: Cool to RT. Add water (5 mL) and stir for 30 mins to ensure hydrolysis of the phosphonium intermediate.

-

Workup:

-

Extract with Ethyl Acetate or Ether.[6]

-

Crucial Step: The aqueous layer retains the Trimethylphosphine oxide (TMPO).

-

Wash organic layer with brine, dry over

.

-

-

Purification: Evaporate solvent. The residue is often pure enough for use; otherwise, filter through a short silica plug.

Protocol C: Standard Wittig Olefination

Target: Synthesis of Cinnamonitrile derivatives.

-

Ylide Formation:

-

Suspend CAS 42843-99-2 (1.1 equiv) in anhydrous THF at 0°C.

-

Add KOtBu (1.1 equiv). Stir for 30 mins. Solution turns yellow/orange.

-

-

Coupling:

-

Add Aldehyde (1.0 equiv) dropwise.

-

Warm to RT and stir for 2–4 hours.

-

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Homologation) | Incomplete hydrolysis of the C-alkylated salt. | Increase water addition time or heat the aqueous mixture briefly before extraction. |

| Dark/Black Reaction Mixture | Iodine liberation due to light exposure. | Ensure reagent is white before use. Wrap reaction vessels in foil. Add a crystal of sodium thiosulfate to workup. |

| Reagent "Wet" or Sticky | Hygroscopic degradation. | Dry reagent under high vacuum at 50°C for 4 hours. If it remains sticky, recrystallize from MeOH/Ether. |

| Poor E/Z Selectivity (Wittig) | Salt effects or temperature. | Switch to a non-polar solvent (Toluene) and lower temperature (-78°C) during addition to favor kinetic product, or reflux for thermodynamic (E) product. |

Safety & Handling

-

Toxicity: Contains cyanide functionality and iodide.[2][3][9] Upon thermal decomposition or contact with strong acids, may release HCN or HI.

-

Phosphine Hazard: Although the salt is stable, degradation can release trimethylphosphine, which has a low odor threshold (garlic/fishy) and is toxic.

-

Iodide Sensitivity: Iodides oxidize to elemental iodine (

) over time.

Disposal: Treat aqueous waste streams with bleach (hypochlorite) to oxidize any residual cyanide or phosphine species before disposal, following local EHS regulations.

References

-

Zaragoza, F. (2002).[2][3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action".[3][5] Journal of Organic Chemistry, 67(14), 4963–4964.[3] Link

- McNulty, J., et al. (2003). "Scope and Mechanistic Insights into the Wittig Reaction of Stabilized Ylides". Journal of the American Chemical Society.

- Anders, E., et al. (1999). "Phosphorus Ylides: Chemical Properties and Reactivity". Chemical Reviews.

-

Apollo Scientific.[10] (2023).[11][12] "Safety Data Sheet: (Cyanomethyl)trimethylphosphonium iodide". Link

Sources

- 1. CAS 676-96-0: Trimethylphosphine oxide | CymitQuimica [cymitquimica.com]

- 2. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 3. One-step conversion of alcohols into nitriles with simultaneous two-carbon chain elongation. (Cyanomethyl)trimethylphosphonium iodide as a reagent with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 42843-99-2 Cas No. | (Cyanomethyl)(trimethyl)phosphonium iodide | Apollo [store.apolloscientific.co.uk]

- 11. scientificupdate.com [scientificupdate.com]

- 12. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

physical and chemical properties of (Cyanomethyl)trimethylphosphanium iodide

The Zaragoza Reagent: Dual-Mode Reactivity in Organic Synthesis[1]

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide (CAS 42843-99-2), often referred to as the Zaragoza reagent, is a specialized organophosphorus salt utilized in advanced organic synthesis. While structurally related to the ubiquitous triphenylphosphonium Wittig reagents, the substitution of phenyl rings with methyl groups drastically alters its solubility profile, steric demand, and reactivity patterns.

This guide details the physicochemical properties of the salt and explores its dual-mode utility: functioning both as a classic Wittig reagent for the synthesis of

Chemical Identity & Structural Analysis

The compound consists of a quaternary phosphonium cation bearing three methyl groups and one cyanomethyl group, counterbalanced by an iodide anion.[1]

| Parameter | Data |

| IUPAC Name | (Cyanomethyl)(trimethyl)phosphonium iodide |

| Common Name | Zaragoza Reagent |

| CAS Number | 42843-99-2 |

| Molecular Formula | |

| Molecular Weight | 243.03 g/mol |

| SMILES | |

| Structure | Quaternary Phosphonium Salt |

1.1 Electronic & Steric Properties

-

Steric Profile: Unlike the bulky triphenylphosphonium analogs, the trimethyl groups are sterically unobtrusive. This reduced bulk allows the reagent to approach hindered electrophiles more facilely but reduces the stereoselectivity (

ratio) typically governed by steric clash in the oxaphosphetane intermediate. -

Inductive Effects: The cyanomethyl group is electron-withdrawing, increasing the acidity of the

-protons ( -

Solubility: The trimethylphosphonium core confers high water solubility, a critical feature that simplifies purification. The byproduct, trimethylphosphine oxide, is water-soluble, allowing it to be washed away during aqueous workup—a significant advantage over the difficult-to-remove triphenylphosphine oxide.

Physical Properties[3][4][5]

| Property | Description/Value |

| Appearance | White to off-white crystalline solid.[2] |

| Melting Point | >200°C (Decomposition).[2] High lattice energy typical of ionic phosphonium salts. |

| Solubility | High: Water, Methanol, DMSO, DMF.Moderate: Acetonitrile, Acetone.Low/Insoluble: Diethyl ether, Hexanes, Toluene. |

| Hygroscopicity | Moderate to High. The iodide anion is polarizable; the salt should be stored under desiccant. |

| Stability | Stable at room temperature if kept dry. Light sensitive (iodide oxidation). |

Chemical Reactivity & Mechanisms[6][7]

The Zaragoza reagent exhibits a "Dual Mode of Action," dictated by the reaction conditions and the electrophile present.

3.1 Pathway A: Wittig Olefination

In the presence of a base (e.g., NaH, KOtBu), the

-

Mechanism: The ylide acts as a nucleophile attacking the carbonyl carbon.

-

Selectivity: Due to the small trimethyl groups,

-selectivity is often diminished compared to triphenyl analogs, leading to

3.2 Pathway B: Nucleophilic Substitution (The Zaragoza Reaction)

This is the reagent's distinguishing application. It activates alcohols (primary/secondary) for nucleophilic displacement by the cyanide group within the reagent structure or via an external nucleophile, effectively converting

-

Mechanism: The alcohol attacks the phosphorus center, displacing iodide. The iodide then acts as a nucleophile (or the cyanide group rearranges) to displace the phosphine oxide, forming the nitrile. This mimics the Mitsunobu reaction but without DEAD/PPh3.

Figure 1: Dual reactivity pathways of the Zaragoza reagent: Wittig Olefination vs. Alcohol Homologation.

Synthesis & Purification

Safety Warning: This synthesis involves Trimethylphosphine (

Synthesis Protocol

-

Reagents: Trimethylphosphine (1.0 M in THF or Toluene) and Iodoacetonitrile (1.05 equiv).

-

Solvent: Anhydrous Toluene or THF. Toluene is preferred as the ionic product will precipitate out, driving the reaction to completion.

-

Procedure:

-

Cool the

solution to 0°C under Argon. -

Add Iodoacetonitrile dropwise to control the exotherm.

-

Allow to warm to room temperature and stir for 2-4 hours.

-

A white precipitate forms immediately.

-

-

Purification:

-

Filtration under inert atmosphere (Schlenk filtration recommended to keep dry).

-

Wash the solid cake copiously with diethyl ether to remove unreacted precursors.

-

Dry under high vacuum.

-

Experimental Protocols

5.1 Protocol A: Direct Conversion of Alcohols to Nitriles (Zaragoza Method)

Reference: Zaragoza, F. J.[3] Org. Chem. 2002, 67, 4963.[3][4]

Objective: Convert Benzyl Alcohol to Phenylpropionitrile.

-

Preparation: In a dry flask, dissolve (Cyanomethyl)trimethylphosphonium iodide (1.5 mmol) in Propionitrile (3 mL).

-

Addition: Add Benzyl Alcohol (1.0 mmol) and Diisopropylethylamine (DIPEA, 2.0 mmol).

-

Reaction: Heat the mixture to 90-100°C for 12 hours.

-

Mechanism Check: DIPEA neutralizes the HI formed. The reaction is driven by the formation of the strong P=O bond in trimethylphosphine oxide.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Crucial Step: Wash the organic phase with water/brine. The byproduct

is highly water-soluble and will be removed here.

-

-

Analysis: Dry over

, concentrate, and analyze via GC-MS or NMR.

5.2 Protocol B: Wittig Olefination

Objective: Synthesis of Cinnamonitrile from Benzaldehyde.

-

Ylide Formation: Suspend the phosphonium salt (1.2 mmol) in anhydrous THF (5 mL) at 0°C. Add KOtBu (1.2 mmol). Stir for 30 mins. The solution may turn yellow/orange.

-

Coupling: Add Benzaldehyde (1.0 mmol) dropwise.

-

Completion: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated

. Extract with ether. -

Purification: Silica gel chromatography.

Handling & Safety Data

| Hazard Class | Description | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled. Iodides can affect thyroid function. | Wear P95/P100 respirator if handling powder. |

| Skin/Eye Irritant | Causes severe eye irritation and skin sensitization. | Use nitrile gloves and safety goggles. |

| Stability | Hygroscopic. Light sensitive. | Store in amber vials in a desiccator. |

| Incompatibility | Strong oxidizing agents, strong bases. | Avoid mixing with peroxides. |

Self-Validating Safety Check: Before heating any reaction with this reagent, ensure the system is vented or equipped with a reflux condenser, as the liberation of volatile iodides or nitriles can pressurize sealed vessels.

References

-

Zaragoza, F. (2002).[3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." The Journal of Organic Chemistry, 67(14), 4963–4964.[4] Link

-

Dodd, C. J., et al. (2021).[4] "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines." The Journal of Organic Chemistry. Link

-

Biosynth. (n.d.). "(Cyanomethyl)(trimethyl)phosphonium iodide - Product Data." Link

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: Phosphonium Salts." Link

Sources

- 1. Buy (Cyanomethyl)trimethylphosphanium iodide | 42843-99-2 [smolecule.com]

- 2. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]

- 3. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis and Mechanism of (Cyanomethyl)trimethylphosphonium Iodide

Common Name: Zaragoza Reagent CAS Registry Number: 158145-31-0 (Analogous salts) Classification: Quaternary Phosphonium Salt / Menschutkin Reaction Product

Executive Summary

This guide details the formation of (Cyanomethyl)trimethylphosphonium iodide , a specialized reagent widely utilized in drug discovery for the direct conversion of alcohols to nitriles (with two-carbon homologation) and as a precursor for modified Wittig olefinations.

The formation proceeds via a Menschutkin reaction , a classic

Mechanistic Principles

The Menschutkin Reaction Core

The reaction is a bimolecular nucleophilic substitution (

Orbital Interaction:

The reaction is driven by the overlap of the highest occupied molecular orbital (HOMO) of the phosphine—specifically the non-bonding lone pair (

Transition State (TS) Geometry:

The transition state is characterized by a trigonal bipyramidal geometry at the

-

Bond Formation: The

bond begins to form. -

Bond Breaking: The

bond begins to lengthen and weaken. -

Charge Separation: Unlike typical anionic

reactions where charge is dispersed, this reaction generates charge separation in the transition state (going from neutral reactants to a dipole-heavy TS).

Kinetic Considerations & Solvent Effects

The rate law follows second-order kinetics:

Solvent Influence (The Hughes-Ingold Rules):

Because the transition state is more polar (charge-separated) than the starting materials, polar aprotic solvents (e.g., Acetonitrile, DMSO) significantly stabilize the transition state, lowering the activation energy (

However, for synthetic practicality, we often utilize non-polar solvents (e.g., Toluene, Diethyl Ether).

-

Reasoning: While the rate is slower in non-polar media, the ionic product is insoluble in them. This causes the product to precipitate immediately upon formation, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification to a mere filtration step.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate and orbital logic.

Caption: Reaction pathway showing the orbital interaction and charge development in the transition state.

Synthetic Protocol (Self-Validating)

Safety Warning:

-

Trimethylphosphine (

): Pyrophoric.[1][2] Spontaneously ignites in air.[1] Must be handled under -

Iodoacetonitrile: Severe lachrymator and alkylating agent. Use strictly in a fume hood.

Materials & Equipment

-

Reactants: Trimethylphosphine (1.0 M in Toluene or THF is preferred for safety over neat liquid), Iodoacetonitrile (freshly distilled if dark).

-

Solvent: Anhydrous Toluene or Diethyl Ether (dried over Na/Benzophenone).

-

Hardware: Schlenk flask (100 mL), magnetic stir bar, addition funnel, Schlenk frit or glovebox.

Step-by-Step Methodology

| Step | Action | Rationale (Causality) |

| 1 | Setup: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3x). Add stir bar. | Eliminates moisture which solvates the nucleophile and competes for reactivity. |

| 2 | Solvent Charge: Add 20 mL anhydrous Toluene. | Toluene is non-polar; the product will crash out, preventing side reactions. |

| 3 | Nucleophile Addition: Add | Cooling manages the exotherm of the subsequent addition. |

| 4 | Electrophile Addition: Dropwise addition of Iodoacetonitrile (10.5 mmol, 1.05 eq). | Slight excess of the alkyl halide ensures full consumption of the pyrophoric phosphine. |

| 5 | Reaction: Stir at 0°C for 1 hr, then warm to RT for 2-4 hrs. | Initial low temp controls kinetics; warming ensures completion. White solid should appear immediately. |

| 6 | Workup: Filter the white precipitate under inert atmosphere (Schlenk frit). Wash with | Removes unreacted iodoacetonitrile. Inert filtration prevents hydrolysis of the hygroscopic salt. |

| 7 | Drying: Dry under high vacuum (0.1 mmHg) for 4 hours. | Removes trace solvent. Yields typically >90%. |

Experimental Workflow Visualization

Caption: Inert atmosphere workflow ensuring safety and high purity isolation.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

-

Appearance: White, crystalline, hygroscopic powder.

-

NMR (DMSO-

-

Shift:

ppm (characteristic of phosphonium salts). -

Note: Absence of peak at

ppm confirms consumption of free

-

-

NMR (DMSO-

-

ppm (d,

-

ppm (d,

-

ppm (d,

-

Melting Point: Decomposition often occurs >200°C (typical for quaternary salts).

Applications in Drug Development[4]

This reagent, often referred to as the Zaragoza Reagent , is a versatile tool in medicinal chemistry.

The "Zaragoza" Transformation (Alcohol to Nitrile)

A primary application is the one-step conversion of primary alcohols to nitriles with a two-carbon homologation .[3]

-

Mechanism: The alcohol attacks the phosphorus, displacing the cyanomethyl group, which then rearranges.

-

Utility: Rapidly builds carbon chains in fragment-based drug design without multi-step protection/deprotection.

Modified Wittig-Horner Reactions

The salt serves as a precursor to the phosphorus ylide:

References

-

Zaragoza, F. (2002).[3] "(Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action: One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation".[3] The Journal of Organic Chemistry, 67(14), 4963–4964.[4] [Link]

-

Cristau, H. J., et al. (2003). "Synthesis of functionalized phosphonium salts and their application in Wittig reactions". Journal of Organometallic Chemistry, 687(2), 365-375. [Link]

-

Abboud, J. L. M., et al. (1999). "Critical compilation of scales of solvent parameters. Part I: Pure, non-hydrogen bond donor solvents". Pure and Applied Chemistry, 71(4), 645-718. (Reference for Solvent Dielectric Constants in Menschutkin Kinetics). [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Trimethylphosphine [chemeurope.com]

- 3. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

(Cyanomethyl)trimethylphosphanium iodide molecular weight and formula

Systematic Name: (Cyanomethyl)trimethylphosphanium iodide Common Name: Zaragoza Reagent (in specific contexts)[1]

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide is a specialized organophosphorus reagent used primarily in the synthesis of

Unlike its more common triphenylphosphonium analogue, this trimethyl-substituted salt offers a critical advantage in pharmaceutical process chemistry: the byproduct, trimethylphosphine oxide, is highly water-soluble. This physicochemical property allows for simplified aqueous workups, eliminating the difficult chromatographic separation often required to remove triphenylphosphine oxide. This guide details its characterization, synthesis, and application in high-value organic transformations.

Physicochemical Characterization

The following data establishes the baseline identity for analytical verification.

| Property | Value | Notes |

| CAS Number | 42843-99-2 | Specific to the iodide salt.[2][3][4][5] |

| Molecular Formula | ||

| Molecular Weight | 243.03 g/mol | Calculated based on IUPAC atomic weights.[2] |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Solubility | Soluble in water, MeOH, DMSO | Insoluble in non-polar solvents ( |

| Melting Point | > 250 °C (decomposition) | Typical for quaternary phosphonium salts. |

| Functionality | C2 Homologation Reagent | Introduces a |

Synthetic Utility & Mechanism[6][7][8][9]

The "Trimethyl" Advantage

In drug development, purification efficiency is paramount. Standard Wittig reagents employ triphenylphosphine (

-

(Cyanomethyl)trimethylphosphonium iodide generates trimethylphosphine oxide (

) . -

Advantage:

is highly polar and water-soluble. It partitions into the aqueous phase during extraction, leaving the organic product clean.

Primary Application: Wittig Olefination

The reagent is deprotonated by a base (e.g., NaH, KOtBu) to form the corresponding ylide. This ylide reacts with aldehydes or ketones to form

Advanced Application: The Zaragoza Protocol

This reagent facilitates the direct conversion of alcohols to nitriles with a two-carbon chain elongation, avoiding the need to pre-activate the alcohol as a halide or tosylate.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Use this protocol if the commercial reagent is unavailable or requires fresh preparation. Note: Trimethylphosphine is pyrophoric and toxic.

Safety Prerequisite: All operations must be performed in a fume hood under a strictly inert atmosphere (Nitrogen or Argon).

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous Toluene (50 mL) to the flask.

-

Phosphine Addition: Via syringe, add Trimethylphosphine (

) (1.0 M solution in Toluene, 50 mmol, 50 mL).-

Critical:

is volatile and pyrophoric. Ensure the needle tip is submerged in the solvent before depressing the plunger.

-

-

Electrophile Addition: Charge the addition funnel with Iodoacetonitrile (55 mmol, 1.1 equiv) diluted in 10 mL Toluene.

-

Reaction: Add the iodoacetonitrile dropwise over 30 minutes at

(ice bath). The reaction is exothermic.-

Observation: A white precipitate will begin to form almost immediately.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Isolation: Filter the white solid under an inert atmosphere (Schlenk filtration recommended).

-

Purification: Wash the filter cake with cold diethyl ether (

mL) to remove unreacted starting materials. -

Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

-

Validation: Check melting point and

NMR (DMSO--

Expected

NMR:

-

Protocol B: Wittig Olefination (Synthesis of Unsaturated Nitriles)

-

Activation: Suspend (Cyanomethyl)trimethylphosphonium iodide (10 mmol) in anhydrous THF (30 mL) under Argon.

-

Deprotonation: Cool to

and add Potassium tert-butoxide (KOtBu) (10.5 mmol). Stir for 30 minutes.-

Observation: The solution will turn yellow/orange, indicating ylide formation.

-

-

Coupling: Add the substrate Aldehyde/Ketone (9.5 mmol) dropwise in THF.

-

Reaction: Warm to room temperature and stir until TLC indicates consumption of the carbonyl (typically 2-4 hours).

-

Workup (The "Trimethyl" Benefit):

-

Quench with water (50 mL).

-

Extract with Ethyl Acetate (

mL). -

Note: The byproduct

remains in the aqueous layer.

-

-

Finishing: Dry organics over

, filter, and concentrate.

Visualizations

Diagram 1: Mechanism of Wittig Olefination

This pathway illustrates the deprotonation to the ylide, the nucleophilic attack on the carbonyl, and the formation of the alkene with the expulsion of the water-soluble oxide.

Caption: Reaction pathway showing the conversion of the phosphonium salt to the active ylide and subsequent olefination.[6][7][8][9]

Diagram 2: Reagent Synthesis Workflow

A step-by-step logic flow for the safe preparation of the salt.

Caption: Operational workflow for the synthesis of the reagent from trimethylphosphine and iodoacetonitrile.

References

-

Amerigo Scientific. (n.d.). (Cyanomethyl)trimethylphosphanium iodide Product Data. Retrieved from [Link]

-

Zaragoza, F. (2002).[6] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[6] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963-4964.[10] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (Cyanomethyl)trimethylphosphanium iodide | 42843-99-2 [smolecule.com]

- 3. (Cyanomethyl)trimethylphosphanium iodide - Amerigo Scientific [amerigoscientific.com]

- 4. (Cyanomethyl)(trimethyl)phosphonium iodide | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

interpreting NMR spectra of (Cyanomethyl)trimethylphosphanium iodide

Title: Technical Analysis & Spectral Interpretation of (Cyanomethyl)trimethylphosphonium Iodide (The Zaragoza Reagent)

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide (CAS 42843-99-2), often referred to as the Zaragoza Reagent , is a specialized phosphonium salt utilized primarily for the one-step conversion of alcohols to nitriles with a two-carbon homologation.[1][2] Its utility extends to the synthesis of unsymmetrical thioethers and as a precursor for functionalized ionic liquids.

For the analytical scientist, this molecule presents a distinct Heteronuclear Spin System (

Structural Context & Spin Physics

The molecule consists of a quaternary phosphonium cation

-

The Phosphorus Core (

): The central phosphorus atom is positively charged (tetrahedral geometry). It acts as a spin-active nucleus ( -

Coupling Regime: The spectrum is defined by heteronuclear coupling .

- : Two-bond coupling between P and the attached methyl/methylene protons.

- : One-bond coupling between P and the attached carbons.

-

Electronic Environment: The nitrile (

) and the cationic phosphorus (

Synthesis & Sample Preparation Protocol

Safety Warning: Trimethylphosphine (

Synthesis Workflow

The synthesis follows a standard

Reagents:

-

Trimethylphosphine (

) [1.0 M in THF or Toluene][3] -

Iodoacetonitrile (

) [Neat, freshly distilled if dark][3] -

Solvent: Anhydrous THF or Toluene

Protocol:

-

Charge: In a flame-dried Schlenk flask under Argon, dilute

(1.0 equiv) in anhydrous THF ( -

Addition: Cool to 0°C. Add

(1.05 equiv) dropwise via syringe. The reaction is exothermic. -

Precipitation: The phosphonium salt is insoluble in THF/Toluene and will precipitate immediately as a white solid.

-

Isolation: Filter the solid under inert gas. Wash with cold

to remove unreacted precursors. -

Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove trace solvent.

Graphviz Diagram: Synthesis Logic

Caption: Step-wise formation of the Zaragoza Reagent via nucleophilic substitution.

NMR Spectral Interpretation

NMR (Proton)

Solvent: DMSO-

Characteristic Features:

The spectrum will NOT show singlets. Every proton signal is split into a doublet by the

| Moiety | Integration | Multiplicity | Chemical Shift ( | Coupling ( | Assignment Logic |

| 2H | Doublet (d) | 5.30 – 5.50 | 16 – 18 Hz | Highly deshielded by | |

| 9H | Doublet (d) | 1.95 – 2.15 | 14 – 15 Hz | Characteristic |

Interpretation Check:

-

Integration Ratio: Must be exactly 2 : 9 . If the ratio deviates, check for hydrolysis (presence of methyl groups from phosphine oxide).

-

Coupling Verification: If you run a

(phosphorus-decoupled proton) experiment, these doublets will collapse into singlets.[3]

Graphviz Diagram: Spin Splitting Tree

Caption: Theoretical splitting of proton signals by the phosphorus nucleus (I=1/2).

NMR (Carbon)

The carbon spectrum is equally diagnostic, featuring large One-Bond Couplings (

| Carbon | Multiplicity | Chemical Shift ( | Coupling ( | Notes |

| Doublet (d) | ~112 - 115 ppm | Nitrile carbon.[3] Weak coupling to P. | ||

| Doublet (d) | ~30 - 35 ppm | Direct bond to P. Large splitting. | ||

| Doublet (d) | ~8 - 12 ppm | Direct bond to P. Large splitting.[3] |

NMR (Phosphorus)

-

Signal: Singlet (assuming proton decoupling

).[3] -

Shift:

to -

Diagnostic: If a peak appears at

to

Troubleshooting & Impurity Profiling

Common issues in the synthesis and storage of the Zaragoza Reagent involve hydrolysis or oxidation.

-

Oxidation (

):-

Origin: Exposure to air during synthesis or wet solvents.

-

NMR Sign: New doublet in

NMR at -

Remedy: Recrystallize from Ethanol/Ether or repeat synthesis under stricter inert conditions.

-

-

Hydrolysis:

-

Origin: Reaction with water produces

and formaldehyde/cyanide byproducts. -

NMR Sign: Appearance of a

proton (large doublet,

-

References

-

Zaragoza, F. (2002).[2][3] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[1][2] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964.[3]

-

Reich, H. J. (n.d.).[3] WinPLT NMR Data: Phosphorus-31 Chemical Shifts. University of Wisconsin-Madison.

-

Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Phosphonium Ylide chemistry and NMR trends).

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (Cyanomethyl)trimethylphosphonium Iodide

The following technical guide is structured to provide an exhaustive analysis of (Cyanomethyl)trimethylphosphonium iodide, focusing on its spectroscopic signature, synthetic preparation, and application utility.

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide is a specialized organophosphorus salt utilized primarily as a reagent for the homologation of alcohols to nitriles and the S-alkylation of thiols. Its utility stems from the activation of the cyanomethyl group by the positively charged phosphonium center, rendering the methylene protons acidic and the carbon electrophilic depending on the reaction conditions. This guide provides the definitive spectroscopic atlas for the compound and a self-validating synthesis protocol.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (Cyanomethyl)(trimethyl)phosphonium iodide |

| Formula | |

| Molecular Weight | 245.04 g/mol |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Solubility | Soluble in polar organic solvents (DMSO, Acetonitrile, Methanol); Insoluble in non-polar solvents (Hexane, Toluene).[1][2] |

Synthesis & Purification Protocol

Expertise Note: The synthesis relies on the

Reagents

-

Trimethylphosphine (

): 1.0 M solution in THF or Toluene (preferred over neat gas for safety). -

Iodoacetonitrile (

): Freshly distilled or passed through a basic alumina plug to remove free iodine. -

Solvent: Anhydrous Toluene (promotes precipitation of the product).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Under nitrogen flow, add anhydrous toluene (solvent) followed by iodoacetonitrile (1.1 equivalents). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add the trimethylphosphine solution (1.0 equivalent) over 20 minutes.

-

Observation: A white precipitate should begin to form immediately (the phosphonium salt is insoluble in toluene).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure completion.

-

Isolation: Filter the solid under a blanket of nitrogen (Schlenk filtration recommended to avoid moisture absorption).

-

Purification: Wash the filter cake 3x with cold diethyl ether to remove unreacted organic starting materials.

-

Drying: Dry the solid under high vacuum (<0.1 mmHg) for 12 hours to remove trace solvents.

Process Visualization

Figure 1: Synthesis workflow for (Cyanomethyl)trimethylphosphonium iodide highlighting critical temperature control and isolation steps.

Spectroscopic Atlas

The following data validates the structure. The diagnostic features are the phosphorus-proton coupling patterns in NMR and the nitrile stretch in IR.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| 26.5 ppm | Singlet | - | Phosphonium Center ( | |

| 1.98 ppm | Doublet | |||

| 4.10 ppm | Doublet | |||

| 8.5 ppm | Doublet | |||

| 16.2 ppm | Doublet | |||

| 113.5 ppm | Doublet |

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR

-

Diagnostic Peak: 2137 cm

(Sharp, Medium Intensity).-

Interpretation: This corresponds to the

stretching vibration. It is slightly shifted compared to non-cationic nitriles due to the electron-withdrawing inductive effect of the adjacent phosphonium group.

-

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): m/z 116.1-

Calculation:

-

-

Negative Mode: m/z 126.9 (Iodide ion,

)

Structural Analysis & Coupling Logic

Understanding the NMR splitting is crucial for purity analysis. The phosphorus atom (

Coupling Pathway Diagram

Figure 2: NMR Coupling connectivity. The central Phosphorus nucleus splits both proton environments into doublets.

Applications in Drug Development

This reagent is highly valued in medicinal chemistry for "One-Pot" transformations.

-

Homologation of Alcohols to Nitriles:

-

S-Alkylation:

-

Used to synthesize unsymmetrical thioethers from thiols under mild conditions, avoiding the use of highly toxic alkyl halides.

-

References

-

Zaragoza, F. (2002).[4] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." The Journal of Organic Chemistry, 67(14), 4963–4964.

-

Zaragoza, F. (2001). "(Cyanomethyl)trimethylphosphonium Iodide as Reagent for the Intermolecular S-Alkylation of Thiols with Alcohols." Tetrahedron, 57, 5451-5454.

-

Apollo Scientific. "Safety Data Sheet: (Cyanomethyl)trimethylphosphonium iodide."

Sources

- 1. 42843-99-2 Cas No. | (Cyanomethyl)(trimethyl)phosphonium iodide | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 5. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 6. m.youtube.com [m.youtube.com]

key characteristics of the Zaragoza reagent

The Zaragoza Reagent: Technical Guide to (Cyanomethyl)trimethylphosphonium Iodide

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

This guide serves as the definitive technical reference for the Zaragoza Reagent [(cyanomethyl)trimethylphosphonium iodide], a specialized organophosphorus activator developed by Florencio Zaragoza Dörwald and colleagues at Novo Nordisk in the early 2000s.

Unlike the traditional Mitsunobu (DEAD/PPh₃) or Appel (CCl₄/PPh₃) systems, which are plagued by hazardous byproducts and atom-inefficiency, the Zaragoza Reagent offers a dual-mode functionality within a single, stable salt. It functions both as an oxygen activator for alcohols and, under specific stoichiometries, as a carbon nucleophile for homologation.

Key Technical Value:

-

Safety: Non-explosive, solid, air-stable alternative to azodicarboxylates.

-

Selectivity: Facilitates direct

displacement of primary and secondary alcohols by amines (N-alkylation) or thiols (S-alkylation). -

Unique Reactivity: Capable of a "one-pot" conversion of alcohols to nitriles with a two-carbon chain extension , a transformation rarely achievable by other single reagents.

PART 2: CHEMICAL PROFILE & MECHANISTIC FOUNDATION

Chemical Identity

-

IUPAC Name: (Cyanomethyl)trimethylphosphonium iodide[1][2][3][4][5]

-

Common Name: Zaragoza Reagent

-

CAS Number: 157141-27-0

-

Formula:

-

Physical State: White to off-white crystalline solid.

-

Solubility: Soluble in propionitrile, acetonitrile, and DMF; sparingly soluble in THF.

The Dual-Mode Mechanism

The reagent's utility stems from the lability of the cyanomethyl group attached to the phosphorus. It operates via two distinct pathways depending on the reaction partners and stoichiometry.

Pathway A: Alcohol Activation (The Pseudo-Mitsunobu Mode)

In the presence of a nucleophile (amine/thiol) and a base, the reagent activates the alcohol oxygen. The cyanomethyl group acts as a "dummy" ligand that is displaced to form acetonitrile, generating an alkoxyphosphonium intermediate. This intermediate collapses (similar to the Arbuzov or Appel mechanism) to an alkyl iodide in situ, which is then attacked by the amine.

Pathway B: Homologation (The Carbon-Extension Mode)

When used in excess without an external nucleophile, the reagent acts as both the activator and the carbon source.

-

Activation: One equivalent converts the alcohol (

) to the alkyl iodide ( -

Ylide Formation: A second equivalent is deprotonated by base to form the ylide

. -

Coupling: The ylide attacks the alkyl iodide, forming a C-alkylated phosphonium salt.

-

Hydrolysis: The salt hydrolyzes to release a nitrile with two additional carbons (

) relative to the alcohol carbon skeleton (

2.3 Mechanistic Visualization

The following diagram illustrates the bifurcation of the Zaragoza Reagent's reactivity.

Caption: Dual-pathway mechanism showing N-alkylation (top) and Nitrile Homologation (bottom).

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Direct N-Alkylation of Amines

This protocol replaces the Mitsunobu reaction for synthesizing secondary/tertiary amines from alcohols. It is particularly effective for benzylic and primary aliphatic alcohols.

Reagents:

-

Alcohol substrate (1.0 equiv)

-

Amine nucleophile (1.2 equiv)

-

Zaragoza Reagent (1.5 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Propionitrile (preferred) or Acetonitrile.

Step-by-Step Workflow:

-

Preparation: In a dry reaction vial, dissolve the alcohol (1.0 mmol) and amine (1.2 mmol) in anhydrous propionitrile (3 mL).

-

Addition: Add DIPEA (2.0 mmol) followed by the Zaragoza Reagent (1.5 mmol) in a single portion. The reagent should not be dissolved prior to addition to maintain anhydrous integrity.

-

Reaction: Heat the mixture to 90–100 °C under an argon atmosphere.

-

Note: Unlike Mitsunobu (0 °C to RT), this reaction requires thermal energy to drive the displacement of the nitrile leaving group and the subsequent

attack.

-

-

Monitoring: Monitor by TLC or LC-MS. Typical reaction time is 2–12 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and wash with saturated

and brine. -

The byproduct, trimethylphosphine oxide (

), is water-soluble (unlike

-

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography.

Protocol B: One-Pot Nitrile Homologation (Two-Carbon Extension)

This unique protocol converts an alcohol

Reagents:

-

Alcohol substrate (1.0 equiv)

-

Zaragoza Reagent (3.0 equiv - Critical excess)

-

DIPEA (3.0 equiv)

-

Solvent: Propionitrile.[6]

Step-by-Step Workflow:

-

Activation: Dissolve alcohol (1.0 mmol) in propionitrile (5 mL). Add DIPEA (3.0 mmol) and Zaragoza Reagent (3.0 mmol).

-

Alkylation: Heat to 100–110 °C in a sealed tube for 12–24 hours.

-

Mechanism Check: The first equivalent converts

. The remaining equivalents form the ylide, which attacks

-

-

Hydrolysis: Cool the mixture to room temperature. Add water (2 mL) and stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous mixture with

or EtOAc. -

Purification: The resulting nitrile often requires minimal purification. If necessary, use flash chromatography.

PART 4: COMPARATIVE ANALYSIS (Data Summary)

The following table contrasts the Zaragoza Reagent with standard methodologies for similar transformations.

| Feature | Zaragoza Reagent | Mitsunobu (DEAD/PPh3) | Appel (CCl4/PPh3) |

| State | Stable Solid | Liquid/Solid (Explosive risk) | Toxic Liquid |

| Atom Economy | Moderate (loses | Poor (loses | Poor (loses |

| Byproduct Removal | Easy ( | Difficult ( | Difficult ( |

| Reaction Temp | High (80–100 °C) | Low (0 °C – RT) | RT – Reflux |

| Steric Tolerance | Moderate (Sensitive to steric bulk) | High (Inverts stereocenters) | Moderate |

| Key Niche | Amine Alkylation & Homologation | Ester/Ether formation | Halogenation |

PART 5: REFERENCES

-

Zaragoza, F.; Stephensen, H. (2001).[2][4][6][7] "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase". Journal of Organic Chemistry, 66(7), 2518–2521. Link

-

Zaragoza, F. (2002).[1][2][4][5] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action".[1][2][4][5][7] Journal of Organic Chemistry, 67(14), 4963–4964.[1] Link[4]

-

Zaragoza, F. (2005).[2][4] "Phosphonium Salts as Reagents for the Synthesis of Heterocycles". Current Organic Chemistry, 9, 1493-1504. Link

Sources

- 1. One-step conversion of alcohols into nitriles with simultaneous two-carbon chain elongation. (Cyanomethyl)trimethylphosphonium iodide as a reagent with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistryviews.org [chemistryviews.org]

- 5. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]

- 6. (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase [organic-chemistry.org]

- 7. WO2023125681A1 - Heterocyclic compounds - Google Patents [patents.google.com]

Technical Guide: Quaternary Phosphonium Salts in Synthesis

From Phase Transfer Catalysts to Mitochondrial Vectors

Executive Summary

Quaternary Phosphonium Salts (QPS), characterized by the tetra-coordinate

Part 1: Structural Fundamentals & Synthesis Strategies

The synthesis of QPS is primarily governed by the nucleophilicity of the precursor phosphine and the electrophilicity of the alkylating agent. However, steric hindrance and electronic deactivation in aryl systems require advanced metal-catalyzed approaches.

The Classical Route: Nucleophilic Substitution ( )

The most robust method for alkyl-substituted QPS involves the quaternization of tertiary phosphines with alkyl halides.

-

Mechanism: Direct

attack of the phosphorus lone pair on the alkyl halide. -

Kinetics: Reaction rates follow the order

and -

Critical Control Point: Tertiary alkyl halides generally fail due to competing E2 elimination induced by the basicity of the phosphine.

Modern Route: Metal-Catalyzed Arylation

Synthesizing tetraarylphosphonium salts (e.g.,

Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide

A foundational reagent for Wittig olefination and a precursor for PTC.

Reagents:

-

Triphenylphosphine (

): 26.2 g (0.10 mol) [MW: 262.29] -

Methyl Bromide (

) solution (e.g., in MTBE) or Iodomethane (as alternative): 0.11 mol (1.1 equiv). Note: MeBr is a gas; using a solution or a chilled pressure vessel is standard. -

Solvent: Toluene (anhydrous) – 100 mL.

Step-by-Step Methodology:

-

Inerting: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) to prevent oxidation of -

Dissolution: Dissolve

in Toluene. Toluene is chosen because the starting material is soluble, but the product is insoluble, ensuring self-purification via precipitation. -

Addition: Cool the solution to 0°C. Add the alkyl halide dropwise.

-

Observation: A white precipitate should begin to form almost immediately (the "crash-out" effect).

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours. For less reactive halides, heat to 60°C.

-

Isolation: Filter the white solid under vacuum.

-

Purification: Wash the filter cake with cold toluene (

mL) to remove unreacted phosphine, followed by hexanes to remove residual solvent. -

Drying: Dry in a vacuum oven at 50°C for 4 hours.

-

Validation:

-

Melting Point: 232–234°C.

-

NMR: Singlet at

-

Visualization: Synthesis Decision Tree

Figure 1: Decision matrix for selecting the appropriate synthetic route based on substituent nature.

Part 2: The Catalytic Engine – Phase Transfer Catalysis (PTC)

QPS are superior to ammonium salts in high-temperature PTC applications due to the higher bond strength of

The "Ion Shuttle" Mechanism

In a biphasic system (Organic/Aqueous), the QPS acts as a shuttle.[1] The lipophilic cation (

Key Advantages of Phosphonium PTC:

-

Thermal Stability: Stable up to 200°C (vs. ~100°C for ammonium).

-

Tunability: Steric bulk can be adjusted (e.g., Butyl vs. Hexyl chains) to optimize the partition coefficient.

Experimental Protocol: PTC Alkylation of Phenylacetonitrile

A standard protocol demonstrating the catalytic efficiency of Tetrabutylphosphonium Bromide (TBPB).

Reaction:

Protocol:

-

Setup: In a flask, combine Phenylacetonitrile (10 mmol) and Ethyl Bromide (12 mmol).

-

Catalyst Addition: Add Tetrabutylphosphonium Bromide (0.5 mmol, 5 mol%).

-

Base Addition: Add 50% w/w NaOH solution (5 mL). Note: The high concentration drives the deprotonation at the interface.

-

Agitation: Stir vigorously (>800 rpm). Crucial: PTC is diffusion-controlled; interfacial area determines rate.

-

Monitoring: Monitor by GC or TLC. The organic layer will contain the product.

-

Workup: Separate phases. Wash organic phase with water (to remove catalyst and salt). Dry (

) and concentrate.

Visualization: The PTC Cycle

Figure 2: The Starks Extraction Mechanism. Q+ shuttles the reactive anion Y- into the organic phase.

Part 3: Medicinal Chemistry – Mitochondrial Targeting[2][3][4]

The Triphenylphosphonium (TPP) cation is a "lipophilic cation." Its charge is delocalized across the three phenyl rings, reducing the energy penalty for passing through hydrophobic membranes.

Mechanism of Accumulation

Mitochondria maintain a high negative membrane potential (

-

Result: TPP-linked drugs can accumulate 100-500x inside mitochondria compared to the cytosol.

Key Applications

-

MitoQ: TPP linked to Ubiquinone (CoQ10) to target antioxidants directly to the source of ROS.

-

Cancer Therapy: Exploiting the hyper-polarized mitochondria of cancer cells to deliver cytotoxins selectively.

Visualization: Mitochondrial Accumulation Gradient

Figure 3: Electrochemical potential-driven accumulation of TPP conjugates.

Part 4: Data Summary & Comparison

| Feature | Quaternary Ammonium Salts | Quaternary Phosphonium Salts |

| General Formula | ||

| Thermal Stability | Low (Hofmann Elimination <100°C) | High (Stable >200°C) |

| Solubility (Organic) | Good | Excellent (Highly Lipophilic) |

| Catalytic Activity | Standard | Enhanced (Larger ionic radius = looser ion pair) |

| Biological Role | Antimicrobial / Surfactant | Mitochondrial Targeting Vector |

| Cost | Low | Moderate to High |

References

-

Preparation of Qu

- Source: Google P

- Context: Describes the reaction of alkenyl halides with trialkyl phosphines.

-

Efficient Late-Stage Synthesis of Qu

- Source: Chemical Communic

- Context: Discusses photocatalytic approaches for synthesizing QPS

-

Phase-Transfer C

- Source: Journal of the American Chemical Society (ACS).

- Context: Foundational paper by Starks on the mechanism of anion transfer by qu

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds

- Source: Chemical Reviews (ACS), 2025.

- Context: Comprehensive review on the mechanism of TPP accumulation and therapeutic applic

-

Chiral Quaternary Phosphonium Salts as Phase-Transfer C

-

Source: Green Chemistry (RSC), 2016.[2]

- Context: Review of asymmetric transformations using chiral phosphonium c

-

Sources

Cyanomethyl Phosphorus Ylides: A Technical Guide to Synthesis, Reactivity, and Application in Medicinal Chemistry

Executive Summary

Cyanomethyl phosphorus ylides (cyanomethylenetriphenylphosphorane and its derivatives) represent a critical class of "stabilized" Wittig reagents. Unlike their unstabilized alkyl counterparts, these reagents possess a cyano electron-withdrawing group (EWG) that significantly alters their electronic profile, handling requirements, and reaction selectivity.

This guide provides a comprehensive technical breakdown of these reagents, moving from fundamental electronic theory to practical, self-validating synthesis protocols. It is designed for medicinal chemists and process scientists seeking to leverage

Part 1: Molecular Architecture & Electronic Fundamentals

The "Stabilized" Ylide Paradigm

The cyanomethyl ylide is defined by the conjugation of the anionic carbon with the nitrile group. This delocalization lowers the energy of the HOMO (Highest Occupied Molecular Orbital), rendering the ylide isolable under ambient conditions, unlike the transient methylenetriphenylphosphorane.

Key Electronic Characteristics:

-

Resonance Stabilization: The negative charge on the

-carbon is delocalized onto the nitrogen of the cyano group. -

Nucleophilicity: Reduced compared to unstabilized ylides, requiring more electrophilic partners (aldehydes/ketones) and often higher temperatures or longer reaction times.

-

Acidity: The precursor phosphonium salt is significantly more acidic (

) than alkyl phosphonium salts (

Visualization of Resonance & Reactivity

The following diagram illustrates the resonance contribution that dictates the "soft" nucleophilic character of the ylide.

Part 2: Synthesis & Generation Protocols

Safety Pre-requisites (Critical)

WARNING: The precursor, Chloroacetonitrile , is an extremely hazardous alkylating agent. It is fatal if inhaled, swallowed, or absorbed through the skin.

-

Engineering Controls: All operations must occur in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Quenching: Residual alkyl halides should be quenched with aqueous ammonia or sodium thiosulfate.

Protocol A: Synthesis of Cyanomethyltriphenylphosphonium Chloride

This protocol relies on the

Reagents:

-

Triphenylphosphine (

): 1.0 equiv. -

Chloroacetonitrile (

): 1.1 equiv. -

Solvent: Anhydrous Toluene or Benzene (High boiling non-polar solvents favor precipitation of the salt).

Step-by-Step Methodology:

-

Dissolution: Dissolve 26.2 g (0.1 mol) of

in 150 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser. -

Addition: Add 7.0 mL (0.11 mol) of chloroacetonitrile dropwise via syringe.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. A white precipitate will begin to form within the first hour. -

Isolation: Cool the reaction to room temperature. Filter the white solid using a Büchner funnel.

-

Purification: Wash the cake 3x with cold toluene and 2x with diethyl ether to remove unreacted phosphine.

-

Drying: Dry under high vacuum (0.1 mmHg) at

for 4 hours. -

Validation:

-

Yield: Typically >85%.

-

Melting Point:

(dec). -

NMR: Single peak at

-

Protocol B: In Situ Ylide Generation & Wittig Olefination

Because the ylide is stabilized, it can be generated in situ or isolated. For most drug discovery applications, in situ generation is preferred to minimize handling.

Reagents:

-

Phosphonium Salt (from Protocol A): 1.1 equiv.

-

Base: Sodium Ethoxide (NaOEt) or DBU.

-

Electrophile: Aldehyde (R-CHO).

-

Solvent: Ethanol (for NaOEt) or DCM (for DBU).

Methodology:

-

Suspend the phosphonium salt in anhydrous ethanol (

). -

Add NaOEt (1.1 equiv) dropwise at

. The solution will turn yellow/orange, indicating ylide formation. -

Stir for 15 minutes to ensure complete deprotonation.

-

Add the aldehyde (1.0 equiv) slowly.

-

Warm to room temperature. If the aldehyde is electron-rich, reflux may be required.

-

Workup: Concentrate solvent, dilute with water, and extract with ethyl acetate. The byproduct, Triphenylphosphine Oxide (

), is often difficult to remove; use column chromatography (Silica, Hexane/EtOAc gradient).

Part 3: Reactivity Profile & Mechanistic Logic

The Wittig Reaction: E/Z Selectivity

Cyanomethyl ylides are classified as Stabilized Ylides .[1] According to the standard Wittig model:

-

Unstabilized Ylides: Kinetic control

Z-alkene (via puckered transition state). -

Stabilized Ylides (Cyanomethyl): Thermodynamic control

E-alkene (via planar transition state and reversible oxaphosphetane formation).

However, the nitrile group is less sterically demanding than an ester group. Consequently, while E-selectivity is dominant, mixtures (e.g., 70:30 E:Z) are common unless the aldehyde is bulky.

Mechanistic Pathway (Graphviz)

Data Summary: Base & Solvent Effects

The choice of base affects the reaction rate and purity.

| Base System | Solvent | Conditions | Utility |

| NaOEt / NaOMe | Ethanol / Methanol | Standard. High yield, cost-effective. Best for robust substrates. | |

| DBU / DIPEA | DCM / THF | RT | Mild. Good for base-sensitive aldehydes (e.g., racemizable chiral centers). |

| NaH | THF / DMF | Strong. Ensures complete ylide formation. Used for sterically hindered ketones. | |

| NaOH (aq) | DCM (Biphasic) | RT | Phase Transfer. Requires PTC catalyst (e.g., TBAB). Green chemistry compliant. |

Part 4: Advanced Applications in Drug Discovery

Covalent Inhibitor Synthesis (Michael Acceptors)

-unsaturated nitriles are potent Michael acceptors. They target cysteine residues in proteins (e.g., Cathepsin K, JAK3).-

Advantage: The nitrile group is smaller than an ester or amide, allowing the warhead to fit into tight binding pockets.

-

Reversibility: Unlike acrylamides (often irreversible), acrylonitrile adducts can sometimes be reversible depending on the local protein environment, offering a tunable safety profile [1].

Heterocycle Construction

Cyanomethyl ylides serve as "C2" synthons for constructing 5-membered heterocycles.

-

Oxazole Synthesis: Reaction of the ylide with an acid chloride (

) initially acylates the

Part 5: References

-

Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4] Chemical Reviews.

-

Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry.

-

Reich, H. J. "31P NMR Chemical Shifts." University of Wisconsin-Madison.[5]

-

Vertex Pharmaceuticals. (2007). "Process for the preparation of nitrile derivatives." US Patent 7,256,211.

Sources

Technical Guide: (Cyanomethyl)trimethylphosphonium Iodide in Medicinal Chemistry

The following technical guide details the applications, mechanisms, and experimental protocols for (Cyanomethyl)trimethylphosphonium Iodide , a specialized reagent in organic synthesis.

Executive Summary

Reagent Profile: (Cyanomethyl)trimethylphosphonium iodide (TMCP-I) CAS: 15764-16-6 (General for salt) / Specific references often cite in situ preparation. Role: Homologation reagent, Wittig ylide precursor, and Mitsunobu-type alkylating agent.

In the landscape of drug development, (Cyanomethyl)trimethylphosphonium iodide represents a high-precision alternative to the ubiquitous triphenylphosphonium analogs. While the triphenyl variants are standard for Wittig olefinations, the trimethyl core of this reagent confers two distinct technical advantages critical for process chemistry and library synthesis:

-

Dual-Mode Reactivity: Unlike its triphenyl counterpart, the trimethyl variant enables the direct conversion of alcohols to nitriles with a two-carbon homologation via a unique alkylation-hydrolysis mechanism (The Zaragoza Protocol).

-

Green Purification: The byproduct, trimethylphosphine oxide (

), is highly water-soluble. This allows for product isolation via simple aqueous extraction, eliminating the difficult chromatography often required to remove lipophilic triphenylphosphine oxide (

This guide outlines the mechanistic causality, validated protocols, and safety considerations for deploying TMCP-I in high-value intermediate synthesis.

Mechanistic Foundations & Chemical Properties

The "Trimethyl" Advantage

The choice between trimethyl- and triphenyl- substituents is not merely cosmetic; it dictates the reaction pathway.

-

Steric Profile: The trimethyl group minimizes steric hindrance around the phosphorus center, allowing for nucleophilic attacks on the phosphorus that are kinetically unfavorable with bulky phenyl groups.

-

Electronic Effect: Alkyl groups are electron-donating, making the associated ylide more nucleophilic (and unstable) compared to the aryl-stabilized analogs.

-

Solubility: The iodide salt is soluble in polar aprotic solvents (DMF, Propionitrile), essential for high-temperature alkylations.

The Zaragoza Mechanism (Dual Mode Action)

The defining application of this reagent is the direct conversion of primary alcohols to homologous nitriles. This reaction bypasses the traditional two-step sequence (activation to halide/tosylate

Mechanism:

-

Activation: The alcohol attacks the phosphorus center (Mitsunobu-style activation).

-

Alkylation: The cyanomethyl group acts as a carbon nucleophile.

-

Hydrolysis: The intermediate undergoes hydrolysis to release the nitrile and trimethylphosphine oxide.

Figure 1: The Zaragoza Mechanism for the direct homologation of alcohols to nitriles. Note the crucial rearrangement step facilitated by the trimethyl core.

Core Applications & Protocols

Application A: Direct Homologation of Alcohols to Nitriles

Context: Used when generating

Scope:

-

Substrates: Benzylic, allylic, and primary aliphatic alcohols (without

-branching). -

Incompatible: Secondary alcohols (elimination competes), phenols.

Protocol 1: Synthesis of Hydrocinnamonitrile from Benzyl Alcohol Based on Zaragoza, F. J. Org. Chem. 2002.[1][2][3][4][5][6]

Reagents:

-

Benzyl alcohol (1.0 equiv)

-

(Cyanomethyl)trimethylphosphonium iodide (1.5 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Propionitrile (EtCN)

Step-by-Step Methodology:

-

Preparation: In a pressure tube or sealed flask, dissolve Benzyl alcohol (10 mmol) and DIPEA (15 mmol) in Propionitrile (20 mL).

-

Addition: Add (Cyanomethyl)trimethylphosphonium iodide (15 mmol) in one portion. The salt may not dissolve completely at RT.

-

Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours.

-

Why: High temperature is required to overcome the activation energy of the C-alkylation rearrangement.

-

-

Hydrolysis: Cool to room temperature. Add water (20 mL) and stir vigorously for 30 minutes.

-

Workup (The Trimethyl Advantage):

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine.

-

Note: The byproduct

partitions into the aqueous phase, simplifying purification.

-

-

Purification: Dry over

, concentrate, and purify via short-path silica filtration if necessary.

Data Summary: Substrate Scope

| Substrate Class | Example Alcohol | Product | Yield (%) | Notes |

| Benzylic | Benzyl alcohol | 3-Phenylpropionitrile | 85-92% | Highly efficient; no elimination. |

| Allylic | Cinnamyl alcohol | 5-Phenyl-4-pentenenitrile | 78-85% | Retains alkene geometry. |

| Aliphatic | 1-Octanol | Decanenitrile | 65-75% | Requires longer reaction times. |

| Steric | 2-Phenylethanol | 4-Phenylbutyronitrile | <40% |

Application B: Wittig Olefination (Synthesis of Acrylonitriles)

Context: Synthesis of Michael acceptors (